molecular formula C23H16N4O3 B13777389 3-((2-(3-Nitrophenyl)-1H-indol-3-yl)methyl)-4(3H)-quinazolinone CAS No. 88514-41-4

3-((2-(3-Nitrophenyl)-1H-indol-3-yl)methyl)-4(3H)-quinazolinone

Cat. No.: B13777389
CAS No.: 88514-41-4
M. Wt: 396.4 g/mol
InChI Key: NWYWKKLXUAHCOA-UHFFFAOYSA-N
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Description

3-((2-(3-Nitrophenyl)-1H-indol-3-yl)methyl)-4(3H)-quinazolinone is a complex organic compound that features a quinazolinone core structure substituted with an indole and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-(3-Nitrophenyl)-1H-indol-3-yl)methyl)-4(3H)-quinazolinone typically involves multi-step organic reactionsThe final step involves the formation of the quinazolinone ring through cyclization reactions under specific conditions such as the use of strong acids or bases as catalysts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-((2-(3-Nitrophenyl)-1H-indol-3-yl)methyl)-4(3H)-quinazolinone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Strong acids or bases, such as sulfuric acid or sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while reduction may produce amino-substituted derivatives.

Scientific Research Applications

3-((2-(3-Nitrophenyl)-1H-indol-3-yl)methyl)-4(3H)-quinazolinone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-((2-(3-Nitrophenyl)-1H-indol-3-yl)methyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combined structural features of quinazolinone, indole, and nitrophenyl groups. This combination imparts unique chemical reactivity and potential biological activities that are not commonly found in other compounds.

Properties

CAS No.

88514-41-4

Molecular Formula

C23H16N4O3

Molecular Weight

396.4 g/mol

IUPAC Name

3-[[2-(3-nitrophenyl)-1H-indol-3-yl]methyl]quinazolin-4-one

InChI

InChI=1S/C23H16N4O3/c28-23-18-9-2-3-10-20(18)24-14-26(23)13-19-17-8-1-4-11-21(17)25-22(19)15-6-5-7-16(12-15)27(29)30/h1-12,14,25H,13H2

InChI Key

NWYWKKLXUAHCOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=CC(=CC=C3)[N+](=O)[O-])CN4C=NC5=CC=CC=C5C4=O

Origin of Product

United States

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